molecular formula C10H10F3NO B13042920 3-(2,3,4-Trifluorophenyl)morpholine

3-(2,3,4-Trifluorophenyl)morpholine

Cat. No.: B13042920
M. Wt: 217.19 g/mol
InChI Key: HZOFJZRQQPMSDN-UHFFFAOYSA-N
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Description

3-(2,3,4-Trifluorophenyl)morpholine is an organic compound with the molecular formula C10H10F3NO It is characterized by the presence of a morpholine ring substituted with a trifluorophenyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3,4-Trifluorophenyl)morpholine typically involves the reaction of 2,3,4-trifluoroaniline with epichlorohydrin, followed by cyclization to form the morpholine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(2,3,4-Trifluorophenyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines .

Scientific Research Applications

3-(2,3,4-Trifluorophenyl)morpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3,4-Trifluorophenyl)morpholine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4,5-Trifluorophenyl)morpholine
  • 3-(2,3,5-Trifluorophenyl)morpholine
  • 3-(2,3,6-Trifluorophenyl)morpholine

Uniqueness

3-(2,3,4-Trifluorophenyl)morpholine is unique due to the specific positioning of the trifluorophenyl group, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different properties compared to other trifluorophenyl-substituted morpholines .

Properties

Molecular Formula

C10H10F3NO

Molecular Weight

217.19 g/mol

IUPAC Name

3-(2,3,4-trifluorophenyl)morpholine

InChI

InChI=1S/C10H10F3NO/c11-7-2-1-6(9(12)10(7)13)8-5-15-4-3-14-8/h1-2,8,14H,3-5H2

InChI Key

HZOFJZRQQPMSDN-UHFFFAOYSA-N

Canonical SMILES

C1COCC(N1)C2=C(C(=C(C=C2)F)F)F

Origin of Product

United States

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